
1H-Pyrrole, 1-ethenyl-2,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- is a heterocyclic aromatic organic compound. Pyrroles are known for their five-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of ethenyl and diphenyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrroles are significant in various fields due to their unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Hantzsch Synthesis: This involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia.
Knorr Synthesis: This method uses β-ketoesters and α-aminoketones.
Industrial production methods may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- undergoes various chemical reactions:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be compared with other similar compounds:
1H-Pyrrole, 1-ethyl-: This compound has an ethyl group instead of an ethenyl group at the 1 position.
1H-Pyrrole, 2,3-dimethyl-: This compound has methyl groups at the 2 and 3 positions instead of phenyl groups.
1H-Pyrrole, 3-ethyl-2,5-dimethyl-: This compound has ethyl and methyl groups at different positions, leading to variations in its reactivity and applications.
The uniqueness of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
57807-58-6 |
|---|---|
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
1-ethenyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C18H15N/c1-2-19-14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h2-14H,1H2 |
Clé InChI |
QUPFOQKWPYCUQL-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


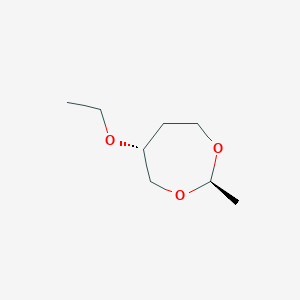

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
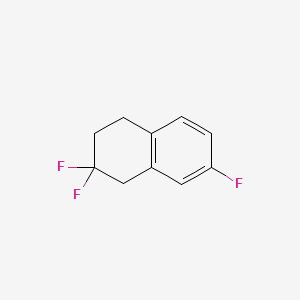
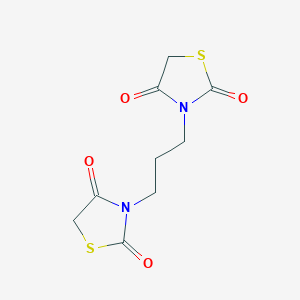

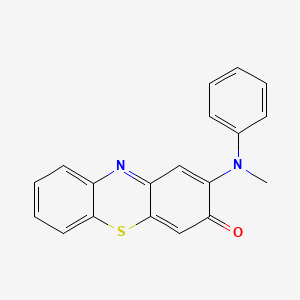
![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
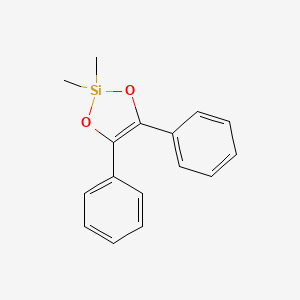
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
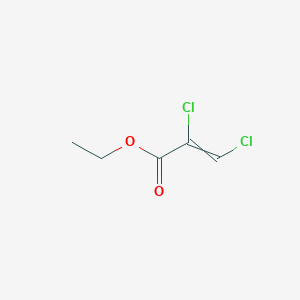
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
